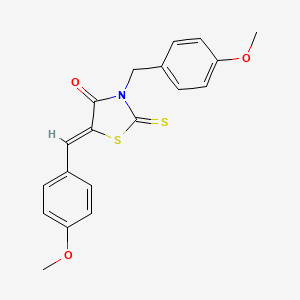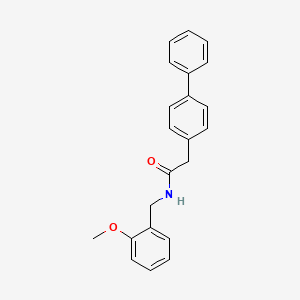![molecular formula C12H26N2O2S B4977225 2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4977225.png)
2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol, also known as MTPEE, is a chemical compound that has been widely used in scientific research. It is a member of the family of piperazine derivatives, which have been found to have a variety of biological activities.
作用機序
The mechanism of action of 2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol is not fully understood. However, it is believed to act as an antagonist of histamine, acetylcholine, and serotonin receptors. 2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol has been shown to bind to these receptors and inhibit their activity, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of histamine, acetylcholine, and serotonin, which may contribute to its antihistaminic, anticholinergic, and antiserotonergic effects. 2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol has also been shown to have anxiolytic and sedative effects, which may be due to its activity on the central nervous system.
実験室実験の利点と制限
2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a variety of pharmacological activities, which makes it useful for studying the effects of piperazine derivatives on biological systems. However, there are also some limitations to the use of 2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems. Additionally, its pharmacokinetics and pharmacodynamics have not been well characterized, which makes it difficult to determine appropriate dosages for use in experiments.
将来の方向性
There are several future directions for research on 2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol and other piperazine derivatives. One area of interest is the development of new compounds with improved pharmacological properties. Another area of interest is the investigation of the role of piperazine derivatives in the treatment of various diseases, including anxiety disorders and depression. Additionally, further research is needed to fully understand the mechanisms of action of these compounds and to determine their optimal dosages for use in clinical settings.
合成法
2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol can be synthesized by reacting 2-(2-chloroethoxy)ethanol with 1-(4-piperazin-1-ylbutyl)-3-(methylthio)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields 2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol as a white solid with a melting point of 84-85°C.
科学的研究の応用
2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol has been used in scientific research to study its effects on various biological systems. It has been found to have a variety of pharmacological activities, including antihistaminic, anticholinergic, and antiserotonergic effects. 2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol has also been used to study the effects of piperazine derivatives on the central nervous system and to investigate the role of these compounds in the treatment of various diseases.
特性
IUPAC Name |
2-[2-[4-(3-methylsulfanylpropyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2S/c1-17-12-2-3-13-4-6-14(7-5-13)8-10-16-11-9-15/h15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKMGQZFMGOAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCN(CC1)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)



![N-(3-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanamide](/img/structure/B4977186.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4977200.png)
![2-[2-oxo-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propyl]phenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate](/img/structure/B4977208.png)
![ethyl 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4977240.png)
